dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
Dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound belonging to the quinazoline and triazole families
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves multiple steps, starting with the construction of the quinazoline core1,2,4 ... - Springer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of substituted quinazolines or triazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which dimethyl 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole-4,5-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core but differ in their substituents and functional groups.
Triazole derivatives: These compounds contain the triazole ring but may have different substituents and core structures.
Properties
IUPAC Name |
dimethyl 1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-8-9-6-4-5-7-10(9)17-15(16-8)20-12(14(22)24-3)11(18-19-20)13(21)23-2/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBGEFDODSJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3C(=C(N=N3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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